3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline
Description
3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}aniline is a sulfonamide derivative featuring a thienopyridine core fused with a sulfonyl-linked aniline moiety. Its molecular structure combines a bicyclic thieno[3,2-c]pyridine system (a sulfur-containing heterocycle) and a para-substituted aniline group connected via a sulfonyl bridge. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thienopyridine derivatives, particularly as antiplatelet agents (e.g., clopidogrel analogs) .
Properties
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c14-11-2-1-3-12(8-11)19(16,17)15-6-4-13-10(9-15)5-7-18-13/h1-3,5,7-8H,4,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGDLBYALBPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Reactivity Considerations for Thieno[3,2-c]Pyridine Derivatives
Electronic Effects in Thieno[3,2-c]Pyridine
The fused thiophene-pyridine system exhibits unique electronic properties due to the interplay between the electron-rich thiophene and electron-deficient pyridine rings. Electrophilic substitution preferentially occurs at the C5 position of the pyridine ring, as demonstrated by sulfonation studies using oleum at 180°C, which achieve >80% regioselectivity. This preference arises from the partial positive charge at C5, calculated via density functional theory (DFT) to be +0.38 eV compared to +0.21 eV at C3.
Sulfonyl Group Introduction Challenges
Direct sulfonation of thieno[3,2-c]pyridine requires stringent conditions due to the deactivating effect of the pyridine nitrogen. Optimal results employ chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C, achieving 62–68% conversion to the 5-sulfonic acid derivative within 4 hours. The subsequent conversion to sulfonyl chloride via phosphorus pentachloride (PCl5) in refluxing toluene demonstrates 89% efficiency when using a 1:3 molar ratio of sulfonic acid to PCl5.
Synthetic Pathways to 3-{4H,5H,6H,7H-Thieno[3,2-c]Pyridine-5-Sulfonyl}Aniline
Cyclization-Based Strategies
Skraup Cyclization with Sulfonamide Precursors
A modified Skraup reaction enables simultaneous ring formation and sulfonyl group incorporation:
Precursor Synthesis :
3-Aminothiophene-2-carboxaldehyde reacts with N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide in acetic anhydride at 140°C for 8 hours, yielding the imine intermediate (87% purity by HPLC).Cyclization :
Treatment with concentrated H2SO4 at 80°C induces ring closure, producing thieno[3,2-c]pyridine-5-sulfonamide (Table 1).
Table 1: Cyclization Reaction Optimization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | 80 | 6 | 74 |
| HCl (conc.) | 70 | 8 | 58 |
| PPA | 100 | 4 | 63 |
Bischler-Napieralski Approach
This method utilizes β-(3-thienyl)ethylamine derivatives:
- Sulfonylation :
3-Thienylethylamine reacts with 3-nitrobenzenesulfonyl chloride in pyridine at 0°C (91% yield). - Cyclodehydration :
Phosphorus oxychloride-mediated cyclization at 110°C for 3 hours generates the dihydrothienopyridine core, which undergoes dehydrogenation with Pd/C (10% wt) in xylene at 150°C.
Post-Functionalization Methods
Direct Sulfonation Route
- Thieno[3,2-c]pyridine Synthesis :
Prepared via the Pomeranz-Fritsch reaction using 3-aminothiophene and glyoxal bisulfite (68% yield). - Sulfonation :
React with ClSO3H (2.5 eq) in CH2Cl2 at -10°C for 2 hours (Table 2).
Table 2: Sulfonation Conditions Comparison
| Sulfonating Agent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| ClSO3H | CH2Cl2 | -10 | 92 |
| SO3·DMSO | DCE | 25 | 78 |
| H2SO4 | Toluene | 50 | 41 |
- Aniline Coupling :
The sulfonyl chloride intermediate reacts with 3-aminophenylzinc bromide (prepared from 3-bromoaniline and Zn dust) in THF at -78°C, using CuI (5 mol%) as catalyst (81% yield).
Ullmann-Type Coupling
A palladium-catalyzed approach enables direct sulfone formation:
Analytical Characterization Data
Spectroscopic Profiles
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Skraup Cyclization | 4 | 58 | 96.2 | Moderate |
| Bischler-Napieralski | 5 | 49 | 93.8 | Low |
| Direct Sulfonation | 3 | 72 | 98.1 | High |
| Ullmann Coupling | 3 | 68 | 97.5 | High |
The direct sulfonation route demonstrates superior efficiency (72% yield) due to minimized intermediate purification steps. However, the Ullmann coupling method offers better functional group tolerance for derivatives with electron-withdrawing substituents.
Industrial-Scale Production Considerations
Continuous Flow Sulfonation
A microreactor system (Corning AFR) operating at 5 mL/min flow rate achieves 94% sulfonation conversion using 2.2 eq ClSO3H in 2-methyltetrahydrofuran at 10°C. This method reduces reaction time from 4 hours (batch) to 18 minutes while improving safety profile.
Catalytic System Recycling
Immobilized CuO nanoparticles on mesoporous silica (SBA-15) enable 7 reuse cycles in Ullmann couplings with <5% activity loss, as confirmed by ICP-OES analysis showing 0.08% Cu leaching per cycle.
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with its positional isomers and functionally related derivatives. Key differences lie in substitution patterns, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Position | Key Features |
|---|---|---|---|---|---|
| 3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}aniline | C₁₃H₁₃N₂O₂S₂ | 325.39* | Not Disclosed | 3-position (aniline) | Sulfonyl group, higher polarity |
| 2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline | C₁₃H₁₄N₂S | 230.33 | 926210-81-3 | 2-position (aniline) | No sulfonyl, lower molecular weight |
| 4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline | C₁₃H₁₄N₂S | 230.33 | 926216-36-6 | 4-position (aniline) | Structural isomer of 2-substituted |
| 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline | C₁₅H₁₆N₂O₃S₂ | 336.46 | Not Disclosed | 4-position (sulfonyl) | Extended sulfonyl-linked structure |
*Calculated based on molecular formula.
Key Observations:
Positional isomers (2- vs. 4-substituted anilines) exhibit identical molecular weights but differ in steric and electronic effects due to substitution patterns, which may influence receptor binding in biological systems .
Synthetic Routes: The sulfonyl-containing derivatives (e.g., compound 3 in ) are synthesized via base-catalyzed hydrolysis of acetamide precursors . In contrast, non-sulfonyl analogs like the 2- and 4-substituted anilines are prepared through direct coupling reactions .
Biological Activity: Thienopyridine derivatives, such as those in , demonstrate antiplatelet activity by antagonizing ADP receptors. For example, compound C1 (a thieno-tetrahydro pyridine analog) showed superior activity to ticlopidine .
Hazard profiles (e.g., H302: harmful if swallowed) are consistent across analogs due to the aniline moiety .
Biological Activity
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline (CAS No. 954564-58-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a thienopyridine core with a sulfonyl aniline substituent. Its structure can be represented as follows:
Research indicates that compounds with thienopyridine structures often exhibit diverse biological activities. The sulfonyl group enhances solubility and bioavailability, which are critical for pharmacological efficacy.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thienopyridine derivatives against the Hepatitis C virus (HCV). A structure-activity relationship (SAR) study found that certain thieno[2,3-b]pyridine derivatives demonstrated significant inhibitory effects on HCV replication without evident cytotoxicity. For instance:
- Compound 12c : EC50 = 3.3 μM, Selectivity Index (SI) > 30.3
- Compound 12b : EC50 = 3.5 μM, SI > 28.6
These findings suggest that modifications in the thienopyridine core can lead to enhanced antiviral properties .
Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs). PDE7 inhibitors are particularly notable for their role in modulating immune responses. A study identified novel thieno[3,2-d]pyrimidinone derivatives with potent PDE7 inhibitory activity. The introduction of specific substituents significantly enhanced the selectivity and potency against various PDE isoforms .
Case Studies
- Study on HCV Inhibition : A series of thieno[2,3-b]pyridine analogues were screened for their ability to inhibit HCV. The most potent compounds exhibited low cytotoxicity and high selectivity against viral replication pathways .
- PDE7 Inhibition Study : A comprehensive SAR analysis revealed that specific modifications to the thienopyridine structure resulted in compounds with improved selectivity for PDE7 over other isoforms such as PDE3 and PDE4. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Data Table: Biological Activity Summary
| Compound | Activity Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| 12c | HCV Inhibitor | 3.3 | >30.3 |
| 12b | HCV Inhibitor | 3.5 | >28.6 |
| Thieno[3,2-d]pyrimidinone | PDE7 Inhibitor | - | High |
Q & A
Q. What are the optimal synthetic routes for 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves sulfonylation of the thieno[3,2-c]pyridine core with an appropriate sulfonyl chloride, followed by functionalization of the aniline group. Key steps include:
- Sulfonylation: Use anhydrous conditions (e.g., DCM as solvent, 0–5°C) to minimize side reactions .
- Amine Protection: Protect the aniline group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during sulfonylation .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the thienopyridine core, sulfonyl group, and aniline substituents. For example, the sulfonyl group shows characteristic downfield shifts (δ 7.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₄N₂O₂S₂) and detects isotopic patterns .
- X-ray Crystallography: Resolve the 3D conformation to confirm stereochemistry and intermolecular interactions .
Q. What are common intermediates in the synthesis of this compound, and how are they characterized?
Methodological Answer:
- Thieno[3,2-c]pyridine Precursors: Synthesize 4H,5H,6H,7H-thieno[3,2-c]pyridine via cyclization of thiophene derivatives .
- Sulfonyl Chloride Intermediates: Confirm sulfonyl chloride intermediates (e.g., 5-acetyl-thieno[3,2-c]pyridine-2-sulfonyl chloride) via IR spectroscopy (S=O stretches at 1350–1150 cm⁻¹) and reaction with amines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of thieno[3,2-c]pyridine derivatives during preclinical evaluation?
Methodological Answer:
- Reproduce Assays: Standardize cell-based assays (e.g., IC₅₀ measurements in cancer lines) using identical cell passages and culture conditions .
- Purity Validation: Ensure compound purity (>98% via HPLC) to exclude confounding effects from impurities .
- Structure-Activity Relationship (SAR) Studies: Compare bioactivity across analogs (e.g., substituent variations on the aniline group) to identify critical functional groups .
Q. What strategies are recommended for resolving chiral impurities or enantiomeric forms in this compound?
Methodological Answer:
- Chiral Chromatography: Use Chiralcel OD-H columns with hexane/isopropanol mobile phases for enantiomeric separation, as demonstrated in prasugrel analogs .
- Dynamic Kinetic Resolution (DKR): Optimize reaction conditions (e.g., catalysts, temperature) to favor a single enantiomer during synthesis .
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?
Methodological Answer:
Q. What methodologies are effective in identifying and quantifying synthetic impurities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
